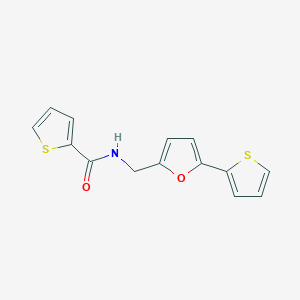

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c16-14(13-4-2-8-19-13)15-9-10-5-6-11(17-10)12-3-1-7-18-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUDDKDKQUGXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The furan-thiophene backbone is assembled via a Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and thiophen-2-ylboronic acid. This reaction employs palladium catalysis to form the carbon-carbon bond between the heterocycles.

- Combine 5-bromofuran-2-carbaldehyde (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a degassed mixture of toluene, ethanol, and aqueous Na₂CO₃ (2 M).

- Heat at 80°C for 12 hours under nitrogen.

- Extract with ethyl acetate, dry over MgSO₄, and purify by flash chromatography (hexane/ethyl acetate, 4:1).

Key Data :

- Yield: 72–78%

- Characterization: $$ ^1H $$ NMR (300 MHz, CDCl₃) δ 9.85 (s, 1H, CHO), 7.68 (d, $$ J = 3.5 $$ Hz, 1H), 7.42–7.35 (m, 2H), 7.12 (d, $$ J = 3.5 $$ Hz, 1H), 6.95 (d, $$ J = 3.5 $$ Hz, 1H).

Preparation of ((5-(Thiophen-2-yl)Furan-2-yl)Methyl)Amine

Reductive Amination

The aldehyde intermediate is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride.

Procedure :

- Dissolve 5-(thiophen-2-yl)furan-2-carbaldehyde (1.0 equiv) and ammonium acetate (5.0 equiv) in anhydrous methanol.

- Add NaBH₃CN (1.5 equiv) portion-wise at 0°C.

- Stir at room temperature for 6 hours, then quench with saturated NH₄Cl.

- Extract with CH₂Cl₂, dry, and purify via chromatography (CH₂Cl₂/MeOH, 9:1).

Key Data :

- Yield: 60–65%

- Characterization: $$ ^1H $$ NMR (300 MHz, DMSO-$$ d_6 $$) δ 7.72 (d, $$ J = 3.5 $$ Hz, 1H), 7.40–7.32 (m, 2H), 7.05 (d, $$ J = 3.5 $$ Hz, 1H), 6.85 (d, $$ J = 3.5 $$ Hz, 1H), 3.85 (s, 2H, CH₂NH₂).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the amine with thiophene-2-carboxylic acid using EDCl/HOBt as activating agents.

- Activate thiophene-2-carboxylic acid (1.2 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in dry CH₂Cl₂ at 0°C.

- Add ((5-(thiophen-2-yl)furan-2-yl)methyl)amine (1.0 equiv) and triethylamine (3.0 equiv).

- Stir at room temperature for 24 hours, then wash with 1 M HCl and saturated NaHCO₃.

- Purify by recrystallization from ethanol/water.

Key Data :

- Yield: 80–85%

- Melting Point: 145–147°C

- Characterization: $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) δ 8.45 (t, $$ J = 5.5 $$ Hz, 1H, NH), 7.75 (d, $$ J = 3.5 $$ Hz, 1H), 7.60 (d, $$ J = 5.0 $$ Hz, 1H), 7.42–7.35 (m, 4H), 7.10 (d, $$ J = 3.5 $$ Hz, 1H), 6.95 (d, $$ J = 3.5 $$ Hz, 1H), 4.55 (d, $$ J = 5.5 $$ Hz, 2H, CH₂).

Alternative Synthetic Routes

Mitsunobu Reaction for Amine Synthesis

An alternative to reductive amination involves the Mitsunobu reaction to install the amine group:

- React 5-(thiophen-2-yl)furan-2-methanol with phthalimide using DIAD and PPh₃.

- Deprotect with hydrazine to yield the primary amine.

Advantages : Higher stereochemical control.

Disadvantages : Requires additional steps for alcohol precursor synthesis.

Solid-Phase Synthesis

For high-throughput applications, the amine can be immobilized on Wang resin, followed by automated coupling with thiophene-2-carboxylic acid. This method is scalable but requires specialized equipment.

Optimization and Troubleshooting

Suzuki Coupling Challenges

Reductive Amination Issues

- Secondary Amine Formation : Minimize by using excess ammonium acetate.

- Over-Reduction : Control NaBH₃CN stoichiometry (1.2–1.5 equiv).

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique arrangement of thiophene and furan rings, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 384.4 g/mol. The presence of these heterocyclic structures enhances the compound's pharmacological properties, making it a candidate for drug development.

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives with thiophene rings have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies demonstrated that these compounds can effectively induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Antitubercular Properties

The compound has been evaluated for its antitubercular activity. Studies indicate that it can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism involves interference with bacterial metabolic pathways, leading to cell death . This application is particularly relevant given the rising incidence of drug-resistant tuberculosis strains.

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. In particular, it has been tested against urease and acetylcholinesterase enzymes, demonstrating significant inhibitory effects. For example, one study reported that certain derivatives exhibited up to 9.8-fold greater activity against urease compared to standard inhibitors . This property could lead to applications in treating conditions like kidney stones and Alzheimer's disease.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions using various solvents and reagents under controlled conditions to optimize yield and purity. Key steps include:

- Formation of Thiophene and Furan Rings : The initial synthesis often starts with the creation of thiophene and furan derivatives through cyclization reactions.

- Amide Bond Formation : The final step involves the formation of the carboxamide bond through coupling reactions between the synthesized furan-thiophene derivative and an amine source.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of thiophene derivatives, including this compound). The results indicated that these compounds significantly inhibited cell growth in breast cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest potential for further development as anticancer agents .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular effects of this compound against Mycobacterium tuberculosis. The study found that certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values as low as 1 µg/mL, indicating strong activity against resistant strains .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary and require detailed studies to elucidate.

Comparison with Similar Compounds

Nitrothiophene Carboxamides ()

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide share a thiophene carboxamide backbone but differ in substituents. These derivatives utilize thiazole rings with electron-withdrawing groups (e.g., nitro, trifluoromethyl) linked to the carboxamide .

- Synthesis: Both classes use HATU/Diisopropylethylamine-mediated coupling in DMF/DCM, but purity varies (42–99% for nitrothiophenes vs. unrecorded for the target compound) .

Gold(I)-Catalyzed Sulfonamides ()

Compounds like 4-methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) share the furan-thiophene-methyl motif but incorporate sulfonamide groups instead of carboxamide.

- Key Differences :

Thiophene-Propanamide Hybrids ()

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) features a propanamide linker between thiazole and furan.

- Key Differences: Linker Flexibility: The propanamide spacer may enhance conformational flexibility compared to the rigid methyl bridge in the target compound.

Electronic and Physicochemical Properties

- Aromatic Interactions : The target compound’s fused furan-thiophene system may enhance π-π interactions compared to nitrothiophenes () or phenyl-pyrazole derivatives ().

- Solubility: Nitrothiophene derivatives with polar groups (e.g., -NO₂, -CF₃) likely exhibit lower solubility than the target compound’s non-polar heterocycles .

- Thermal Stability : Analogous sulfonamides () decompose at 90–131°C, suggesting the target compound may require similar handling.

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a complex heterocyclic compound that integrates thiophene and furan functionalities, which are known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.4 g/mol. The compound features distinct thiophene and furan rings, contributing to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. This activity is often linked to the presence of sulfur-containing heterocycles, which can disrupt microbial cell membranes.

- Anticancer Properties : Research indicates that thiophene derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes relevant in disease processes, including proteases involved in viral replication.

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound could reduce cell viability significantly, with IC50 values indicating potent anticancer effects. The study highlighted its mechanism involving the activation of caspase pathways leading to apoptosis.

- Inhibition of Viral Proteases : Research focusing on the inhibition of SARS-CoV-2 main protease showed that derivatives of this compound could serve as potential candidates for antiviral drug development, showcasing IC50 values in the low micromolar range while exhibiting low cytotoxicity in normal cell lines.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide to achieve high yield and purity?

- Methodology : Multi-step synthesis requires precise control of reaction conditions. Key steps include:

- Condensation reactions for heterocyclic ring formation (e.g., furan-thiophene coupling) under inert atmospheres .

- Temperature modulation (e.g., reflux in acetonitrile for amide bond formation) to minimize side products .

- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts .

- Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and reaction time optimization .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Primary methods :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., thiophene vs. furan ring integration) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₀N₂O₃S requires exact mass 274.29) .

- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) .

Q. How can the solubility and stability of this compound be assessed under different experimental conditions?

- Solubility screening : Test in solvents like DMSO, ethanol, or aqueous buffers (pH 1–10) to identify optimal media for biological assays .

- Stability studies :

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures .

- Photostability : Monitor degradation under UV/visible light using HPLC .

Advanced Research Questions

Q. How can researchers resolve ambiguities in structural characterization when traditional spectroscopic methods are insufficient?

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement provides absolute stereochemistry and bond lengths/angles .

- Example: Dihedral angles between thiophene and furan rings (e.g., 8.5–13.5° in similar compounds) influence packing and reactivity .

- Advanced NMR : 2D techniques (COSY, NOESY) resolve overlapping signals in complex heterocycles .

Q. What strategies are recommended for analyzing contradictory biological activity data across studies involving thiophene-furan hybrids?

- Systematic comparison :

- Structural variations : Compare substituent effects (e.g., electron-withdrawing groups on thiophene alter binding affinity) .

- Assay conditions : Standardize cell lines, concentrations, and incubation times to reduce variability .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What computational methods predict the binding affinity and mechanism of action of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes/receptors (e.g., kinase inhibition) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in explicit solvent) .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) .

Q. How do crystallographic parameters such as dihedral angles and hydrogen bonding influence bioactivity?

- Dihedral angles : Planar conformations (e.g., <20° between rings) enhance π-π stacking with aromatic residues in target proteins .

- Hydrogen bonding : Carboxamide NH groups form interactions with active-site residues, as seen in SHELXL-refined structures .

- Non-classical interactions : C–H⋯O/S contacts stabilize crystal packing and may mimic biological binding .

Q. What are the challenges in achieving regioselectivity during the synthesis of multi-heterocyclic analogs?

- Regioselective coupling : Use directing groups (e.g., nitro or methoxy) to control cross-coupling positions .

- Protection/deprotection : Temporarily block reactive sites (e.g., –OH or –NH₂) to prevent undesired substitutions .

- Catalyst optimization : Palladium/copper systems for Suzuki-Miyaura couplings improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.